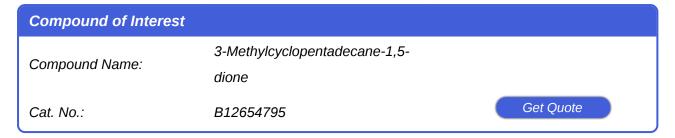


Unraveling the Molecular Fragmentation of 3-Methylcyclopentadecane-1,5-dione: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of **3-Methylcyclopentadecane-1,5-dione**. The information presented herein is crucial for the structural elucidation and characterization of this and related macrocyclic diketones, which are of interest in various fields, including fragrance chemistry and drug discovery.

Core Data Presentation: Mass Spectrometry Fragmentation

The mass spectrum of **3-Methylcyclopentadecane-1,5-dione** is characterized by a distinct fragmentation pattern under electron ionization (EI). The molecular ion and key fragment ions provide valuable structural information. While a publicly available, complete mass spectrum for this specific compound is not readily found, a detailed analysis can be inferred from the known fragmentation of cyclic ketones and its close structural analog, muscone (3-methylcyclopentadecanone).

The molecular weight of **3-Methylcyclopentadecane-1,5-dione** is 252.39 g/mol . The expected molecular ion peak (M+) would therefore appear at an m/z of 252. A prominent fragment is anticipated at m/z 237, corresponding to the loss of a methyl group (CH₃)[1].







Based on the principles of mass spectrometry and analysis of related compounds, the following table summarizes the predicted major fragment ions for **3-Methylcyclopentadecane-1,5-dione**.



| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|-----------|---|--|
| 252 | [C ₁₆ H ₂₈ O ₂] ^{+*} (Molecular Ion) | Electron Ionization |
| 237 | [M - CH₃] ⁺ | Loss of the methyl group from the C3 position |
| 209 | [M - C ₃ H ₇] ⁺ | Alpha-cleavage adjacent to a carbonyl group |
| 195 | [M - C4H9] ⁺ | Alpha-cleavage and subsequent rearrangements |
| 181 | [M - C5H11] ⁺ | Complex ring cleavage and rearrangements |
| 167 | [М - С6Н13]+ | Further fragmentation of the macrocyclic ring |
| 153 | [M - C7H15]+ | Continued fragmentation of the carbon chain |
| 139 | [M - C ₈ H ₁₇] ⁺ | Cleavage of the macrocyclic ring |
| 125 | [C ₈ H ₁₃ O] ⁺ | Cleavage involving one of the carbonyl groups |
| 111 | [C7H11O]+ | Fragmentation product containing a carbonyl moiety |
| 97 | [C ₆ H ₉ O] ⁺ | Smaller carbonyl-containing fragment |
| 83 | [C ₅ H ₇ O] ⁺ | Characteristic fragment for cyclic ketones |
| 69 | [C ₄ H ₅ O] ⁺ | Common fragment in ketone mass spectra |
| 55 | [C4H7]+ or [C3H3O]+ | Aliphatic or oxygen-containing fragment |



Experimental Protocols

A detailed experimental protocol for acquiring the mass spectrum of **3-Methylcyclopentadecane-1,5-dione** would typically involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

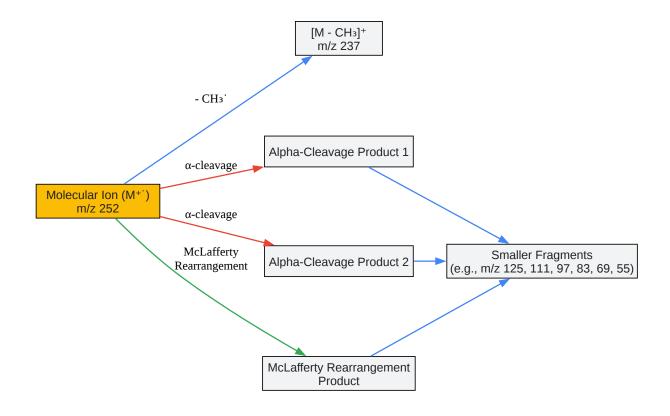
- 1. Sample Preparation:
- Dissolve approximately 1 mg of **3-Methylcyclopentadecane-1,5-dione** in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
- Perform serial dilutions to achieve a final concentration of approximately 10-100 μg/mL.
- 2. Gas Chromatography (GC) Conditions:
- Injector: Split/splitless injector, operated in splitless mode for high sensitivity.
- Injector Temperature: 250 °C.
- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 10 °C/min.
 - Final hold: 280 °C for 10 minutes.
- 3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Ion Source Temperature: 230 °C.



- Quadrupole Temperature: 150 °C.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-500.
- Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

Mandatory Visualization: Fragmentation Pathways

The following diagrams illustrate the key fragmentation pathways of **3-Methylcyclopentadecane-1,5-dione**.



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Caption: Primary fragmentation pathways of **3-Methylcyclopentadecane-1,5-dione**.



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References

- 1. Muskone | C16H30O | CID 10947 PubChem [pubchem.ncbi.nlm.nih.gov]
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